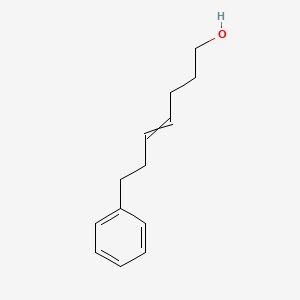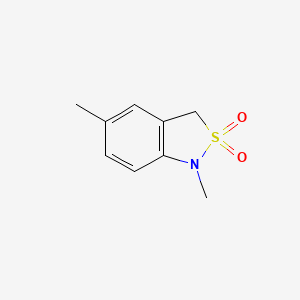
3,6-Dibromo-2,4-dihydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-2,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H4Br2O3 It is a brominated derivative of 2,4-dihydroxybenzaldehyde, characterized by the presence of two bromine atoms at the 3 and 6 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2,4-dihydroxybenzaldehyde typically involves the bromination of 2,4-dihydroxybenzaldehyde. One common method is to react 2,4-dihydroxybenzaldehyde with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 3 and 6 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dibromo-2,4-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.
Major Products Formed
Oxidation: 3,6-Dibromo-2,4-dihydroxybenzoic acid.
Reduction: 3,6-Dibromo-2,4-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Dibromo-2,4-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-2,4-dihydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine atoms and hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds or participating in halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-2,4-dihydroxybenzaldehyde: Similar structure but with bromine atoms at the 3 and 5 positions.
2,4-Dihydroxybenzaldehyde: Lacks bromine atoms, making it less reactive in certain substitution reactions.
3,4-Dihydroxybenzaldehyde: Different hydroxyl group positions, leading to different chemical properties.
Uniqueness
3,6-Dibromo-2,4-dihydroxybenzaldehyde is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
Propiedades
Número CAS |
486404-39-1 |
|---|---|
Fórmula molecular |
C7H4Br2O3 |
Peso molecular |
295.91 g/mol |
Nombre IUPAC |
3,6-dibromo-2,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-5(11)6(9)7(12)3(4)2-10/h1-2,11-12H |
Clave InChI |
YKLUXWMWVKYXFX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)C=O)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)

![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)
![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)

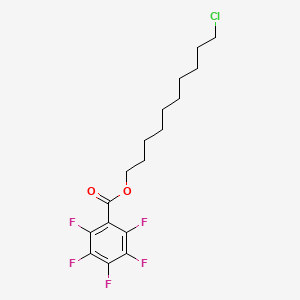
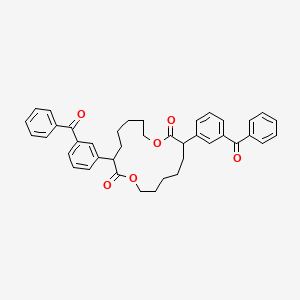
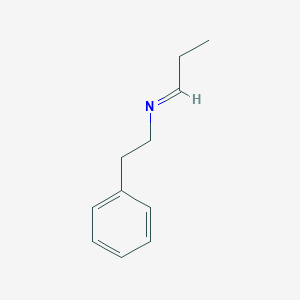

![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
